molecular formula C18H18N6O2 B11033418 4,7-Dioxo-2-(piperidin-1-yl)-5-(pyridin-3-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

4,7-Dioxo-2-(piperidin-1-yl)-5-(pyridin-3-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11033418
M. Wt: 350.4 g/mol
InChI Key: KITLSNSDVATFGU-UHFFFAOYSA-N
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Description

4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Compounds in this family are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production of pyrido[2,3-d]pyrimidine derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-5-pyridin-3-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C18H18N6O2/c19-9-12-13(11-5-4-6-20-10-11)14-15(21-16(12)25)22-18(23-17(14)26)24-7-2-1-3-8-24/h4-6,10,12-13H,1-3,7-8H2,(H2,21,22,23,25,26)

InChI Key

KITLSNSDVATFGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(C(C(=O)N3)C#N)C4=CN=CC=C4)C(=O)N2

Origin of Product

United States

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